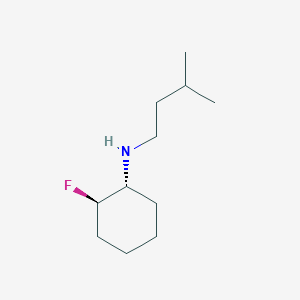

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22FN/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h9-11,13H,3-8H2,1-2H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNSOGDKASZOFX-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCN[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,2R)-2-fluoro-N-(3-methylbutyl)cyclohexan-1-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

- IUPAC Name : this compound

- Molecular Formula : C11H22FN

- Molecular Weight : 187.3 g/mol

- CAS Number : 1844971-62-5

- Purity : Minimum 95% .

The biological activity of this compound may be attributed to its interaction with specific biological targets. Preliminary studies suggest that it acts as an inhibitor in various biochemical pathways, particularly in relation to neurochemical signaling and potential anti-cancer mechanisms.

1. Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit neuropharmacological activities, potentially acting as monoamine reuptake inhibitors. This suggests that this compound could influence neurotransmitter levels, particularly serotonin and norepinephrine.

3. Anti-inflammatory Properties

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting NF-kB signaling pathways. This suggests a potential for therapeutic applications in inflammatory diseases .

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of a related compound on tumor growth in murine models. The results indicated a significant reduction in tumor size and weight compared to control groups when treated with the compound. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that a derivative of this compound provided neuroprotective effects against oxidative stress-induced neuronal death. This was attributed to its ability to enhance antioxidant enzyme activity and reduce reactive oxygen species levels.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Comparison Points

Substituent Effects

- Fluorine : The electronegative fluorine atom may enhance metabolic stability and hydrogen-bonding interactions relative to analogs with methylsulfanyl () or benzyloxy () groups.

Stereochemical Consistency

All compared compounds share the (1R,2R) configuration, minimizing stereochemical variables. Differences in properties arise primarily from functional group variations.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases. The target compound’s free amine form may require salt formation for pharmaceutical formulation.

- Molecular Weight : Analogs range from 181.7 g/mol () to 225.28 g/mol (), with the target compound (186 g/mol) falling within a favorable range for drug-likeness.

Research Findings and Implications

- Fluorine’s Role: Fluorination in the target compound may improve binding affinity and metabolic stability compared to non-fluorinated analogs like rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine .

- Branched Alkyl Chains : The 3-methylbutyl group’s branching could reduce enzymatic degradation compared to linear chains, as seen in N-heptan-2-yl derivatives .

- Salt Forms : Hydrochloride salts (e.g., ) demonstrate enhanced stability and solubility, a consideration for optimizing the target compound’s bioavailability.

Preparation Methods

Fluorination of Cyclohexanamine Derivatives

The fluorination step can be conducted on a suitably protected or free cyclohexan-1-amine scaffold. Fluorination methods include electrophilic fluorination or nucleophilic substitution using fluorinating agents. For example, selective fluorination on cyclohexanamine derivatives has been achieved with reagents that favor substitution at the 2-position with retention of stereochemistry.

N-Alkylation with 3-Methylbutyl Halides

The N-alkylation of 2-fluorocyclohexan-1-amine with 3-methylbutyl bromide or chloride is a common method to introduce the 3-methylbutyl substituent. This reaction is typically performed in polar aprotic solvents such as acetonitrile under reflux conditions, with an excess of alkyl halide to drive the reaction to completion.

Detailed Preparation Procedures

Preparation of (1R,2R)-2-Fluorocyclohexan-1-amine

The starting material, (1R,2R)-2-fluorocyclohexan-1-amine, can be synthesized via stereoselective fluorination of cyclohexanone derivatives followed by reductive amination or via ring-opening of fluorinated aziridines. The stereochemistry is controlled by the choice of fluorinating reagent and reaction conditions.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fluorination | Electrophilic fluorinating agents | 70-90 | Stereoselective at 2-position |

| 2 | Reductive amination | Ammonia or amine source, reducing agent | 80-95 | Maintains stereochemistry |

N-Alkylation with 3-Methylbutyl Bromide

N-alkylation is performed by dissolving the amine in acetonitrile (1 M), adding 2 equivalents of 3-methylbutyl bromide, and refluxing for 24 hours. After completion, the reaction mixture is concentrated, and the product is extracted and purified by standard methods.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | N-Alkylation | 3-methylbutyl bromide, MeCN, reflux 24h | 85-95 | High selectivity for N-substitution |

| 4 | Purification | Extraction, drying (MgSO4), chromatography | - | Yields pure N-(3-methylbutyl) derivative |

Research Findings and Optimization

- Stereochemical Control: The retention of (1R,2R) stereochemistry is critical; mild fluorination conditions and controlled N-alkylation prevent racemization.

- Reaction Yields: Overall yields for the two-step synthesis are typically in the range of 60-85%, depending on purification efficiency.

- Solvent Effects: Use of polar aprotic solvents such as acetonitrile enhances N-alkylation efficiency.

- Temperature and Time: Refluxing for 24 hours is optimal for complete conversion without significant side reactions.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,2R)-2-fluoro-N-(3-methylbutyl)cyclohexan-1-amine, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves fluorination of a cyclohexanone precursor followed by reductive amination with 3-methylbutylamine. Stereochemical control is achieved using chiral auxiliaries or catalysts. For example, fluorination via Et₃N·3HF under high temperatures (140°C) can introduce fluorine with retention of configuration, as seen in analogous fluorocyclohexane syntheses . Reductive amination steps may employ NaBH₄/NiCl₂ systems to preserve stereochemistry . X-ray crystallography (as in ) is critical for confirming stereochemical outcomes .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments and chiral HPLC are standard for stereochemical validation. For instance, vicinal coupling constants (J values) in ¹H NMR can indicate axial/equatorial fluorine positioning, while ¹³C NMR distinguishes diastereomers. X-ray diffraction (e.g., ’s use for a chiral diamine) provides definitive confirmation of spatial arrangement .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and stereochemistry. Comparative analysis with published spectra (e.g., ’s NMR data for a dibenzyl derivative) aids validation. Purity is assessed via HPLC with UV detection or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing fluorinated cyclohexylamine derivatives?

- Methodological Answer : Discrepancies in coupling constants or chemical shifts may arise from conformational flexibility or solvent effects. Advanced NMR techniques like COSY, NOESY, and HSQC/HMBC correlations map proton-carbon connectivity. For ambiguous cases, X-ray crystallography (as in ) or computational modeling (DFT calculations) resolves structural uncertainties .

Q. What factors influence fluorination efficiency and stereoselectivity in synthesizing this compound?

- Methodological Answer : Fluorination agents (e.g., Et₃N·3HF vs. DAST) and reaction conditions (temperature, solvent polarity) critically impact outcomes. For example, Et₃N·3HF at 140°C achieves high fluorination yields in cyclohexane systems, while DAST may favor different regiochemistry. Steric hindrance from the 3-methylbutyl group can reduce reaction rates, requiring optimized stoichiometry .

Q. How can the biological activity of this compound be evaluated against related amines?

- Methodological Answer : Competitive binding assays (e.g., radioligand displacement for serotonin receptors) and functional selectivity studies (cAMP or β-arrestin recruitment) are used. Structure-activity relationship (SAR) studies compare fluorinated vs. non-fluorinated analogs (e.g., ’s pharmacological profiling of similar amines). Molecular docking simulations predict target interactions based on stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.